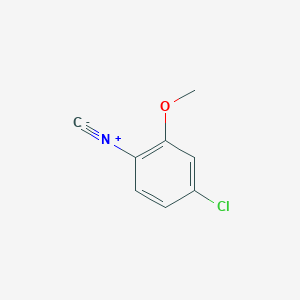

4-Chloro-1-isocyano-2-methoxybenzene

Descripción

Overview of Isocyanide Chemistry: Historical Context and Contemporary Significance

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group -N⁺≡C⁻. wikipedia.org They are isomers of nitriles (-C≡N) and have a unique electronic structure that imparts a wide range of reactivity, making them valuable reagents in organic synthesis. wikipedia.orgvedantu.com

The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide from the reaction of allyl iodide and silver cyanide by W. Lieke. nih.govrkmvccrahara.org For nearly a century, the field saw limited progress due to the challenging synthesis and the notoriously unpleasant odor of many simple isocyanides. nih.govresearchgate.net Early methods, such as the carbylamine reaction (Hofmann isocyanide synthesis) discovered in 1867, involved the reaction of primary amines with chloroform (B151607) and a strong base. wikipedia.orgvedantu.com

A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides through the dehydration of N-substituted formamides. mdpi.comrsc.org This two-step procedure, involving the formylation of a primary amine followed by dehydration, made a wide variety of isocyanides readily accessible for the first time. rsc.org This increased availability spurred a renaissance in isocyanide chemistry.

The contemporary significance of isocyanides is largely defined by their application in multicomponent reactions (MCRs). The Passerini reaction (P-3CR), discovered in the 1920s, and the Ugi four-component reaction (U-4CR), introduced in 1959, are cornerstone transformations in combinatorial chemistry and drug discovery. nih.govresearchgate.net These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step, highlighting the power of isocyanides as key building blocks. nih.govmdpi.com Modern advancements continue to refine isocyanide synthesis, focusing on greener methods and expanding the scope of their reactivity in areas like heterocycle synthesis and polymer chemistry. rsc.orgresearchgate.net

The electronic nature of the isocyano group is complex and best described by two principal resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon (R-N⁺≡C⁻), and a neutral form with a double bond, which imparts carbene-like character to the terminal carbon (R-N=C:). wikipedia.orgnih.govresearchgate.net

This dual electronic nature dictates the group's reactivity. The C-N bond distance is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°, consistent with the triple bond representation. wikipedia.orgvedantu.com Spectroscopically, isocyanides show a strong absorption in their infrared (IR) spectra between 2165–2110 cm⁻¹. wikipedia.orgscripps.edu

The reactivity of isocyanides reflects both resonance contributors:

Triple Bond Character: The zwitterionic form explains the α-acidity of C-H bonds adjacent to the isocyanide group and its participation as a 1,1-dipole in cycloaddition reactions. wikipedia.orgresearchgate.net

Carbenoid Character: The divalent carbon representation accounts for the most characteristic reactions of isocyanides, namely α-additions. The carbon atom can be attacked by both nucleophiles and electrophiles. This carbenoid nature is fundamental to their role in the Passerini and Ugi multicomponent reactions, where they undergo insertion into bonds. wikipedia.orgresearchgate.netrsc.org This reactivity is also harnessed in coordination chemistry, where isocyanides act as ligands that are isoelectronic with carbon monoxide but are often better σ-donors. wikipedia.orgacs.org

This reactivity dichotomy makes the isocyano group a uniquely versatile functional group in the toolbox of organic chemists. researchgate.net

Significance of Substituted Anisoles and Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Substituted aromatic compounds are foundational to many areas of chemical science, particularly in the development of pharmaceuticals, agrochemicals, and materials.

Halogenated Benzene Derivatives are crucial intermediates in organic synthesis. The introduction of a halogen atom (such as chlorine or bromine) onto a benzene ring significantly alters the molecule's electronic properties and provides a reactive handle for further transformations. numberanalytics.comlibretexts.org Halogenation proceeds via electrophilic aromatic substitution, often requiring a Lewis acid catalyst to polarize the halogen molecule and make it sufficiently electrophilic to attack the aromatic ring. libretexts.orgmasterorganicchemistry.com The resulting aryl halides can participate in a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents. This versatility makes them indispensable building blocks for constructing complex molecular frameworks. numberanalytics.com For instance, chlorobenzene (B131634) derivatives are precursors to pesticides and dyes. numberanalytics.com

Substituted Anisoles (methoxybenzene derivatives) are also of great importance. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. acs.org Anisole (B1667542) and its derivatives are key components in the synthesis of perfumes, pharmaceuticals, and dyes. researchgate.net In nature, the anisole motif is found in lignols, which are precursors to lignin, a major structural component of plants. wikipedia.org The presence of a methoxy group can also influence a molecule's solubility and metabolic stability, properties that are critically important in medicinal chemistry. researchgate.netwikipedia.org

Strategic Positioning of 4-Chloro-1-isocyano-2-methoxybenzene as a Building Block and Research Target

4-Chloro-1-isocyano-2-methoxybenzene emerges as a strategically important molecule by integrating the distinct chemical properties of its three functional groups. georganics.sk Its structure offers a platform for orthogonal reactivity, where each functional group can potentially be addressed under different reaction conditions.

The isocyano group serves as the primary site for multicomponent reactions, enabling the rapid construction of complex scaffolds like α-acylamino amides or peptide-like structures. nih.govmdpi.com

The chloro substituent acts as a classic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The methoxy group activates the ring and, along with the chloro atom, dictates the regiochemistry of any further electrophilic aromatic substitution reactions.

This trifunctional arrangement positions 4-Chloro-1-isocyano-2-methoxybenzene as a valuable research chemical and a versatile building block for synthesizing novel heterocyclic compounds, potential pharmaceutical agents, and functional materials. georganics.sk The interplay between the electron-donating methoxy group and the electron-withdrawing/halide-donating chloro group on the reactivity of the isocyanide function presents an interesting area for chemical investigation.

Data Tables

Table 1: Properties of 4-Chloro-1-isocyano-2-methoxybenzene Note: This compound is also named 2-Chloro-4-isocyano-1-methoxybenzene.

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Not specified; likely a solid or oil |

| Key Functional Groups | Isocyanide, Chloro, Methoxy |

| Primary Application | Research chemical, Synthetic building block georganics.sk |

Propiedades

IUPAC Name |

4-chloro-1-isocyano-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZZHEXGQMHGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Chloro 1 Isocyano 2 Methoxybenzene and Its Structural Analogs

Established Routes for the Synthesis of Aryl Isocyanides

The conversion of primary amines to isocyanides is most commonly achieved through a two-step process involving initial formylation followed by dehydration. This route is generally preferred due to the availability of starting materials and the relative reliability of the transformation.

Dehydration of Corresponding N-Formamides: Mechanistic Insights and Optimization Parameters

Mechanism: The generally accepted mechanism for this reaction involves two key steps. First, the oxygen atom of the formamide (B127407) acts as a nucleophile, attacking the electrophilic dehydrating agent (e.g., phosphorus oxychloride, p-toluenesulfonyl chloride) to form an activated intermediate adduct. In the second step, a base is used to abstract two protons, leading to the elimination of the dehydrating agent's remnants and water, thereby forming the isocyanide triple bond. rsc.org At least two equivalents of a base are typically required to ensure the reaction proceeds to completion. rsc.org For instance, when using phosphorus oxychloride (POCl₃), the formamide's oxygen attacks the phosphorus atom, displacing a chloride ion. youtube.com A base, such as pyridine (B92270) or triethylamine (B128534), then deprotonates the nitrogen and the formyl carbon in a subsequent E2-type elimination to yield the isocyanide. youtube.comresearchgate.net

Optimization Parameters: The efficiency of the dehydration is contingent on several factors:

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a commonly used, effective reagent. rsc.orgresearchgate.net Other established reagents include p-toluenesulfonyl chloride (p-TsCl), phosgene (B1210022) and its surrogates (diphosgene, triphosgene), the Burgess reagent, and the Appel reagent. rsc.orgnih.gov More recent developments have introduced reagents like XtalFluor-E, which can produce isocyanides in high yields. lookchem.com The choice of reagent can impact sustainability, with studies indicating that for non-sterically hindered formamides, p-TsCl can offer higher yields and lower environmental impact compared to POCl₃. rsc.org

Base: The selection of the base is crucial for the elimination step. Tertiary amines like triethylamine and pyridine are frequently employed. rsc.orgresearchgate.net The basicity and nucleophilicity of the base can affect reaction rates and side-product formation.

Solvent and Temperature: The reaction is often performed in aprotic solvents like dichloromethane (B109758) or, in some optimized procedures, using the base itself (e.g., triethylamine) as the solvent. rsc.orgresearchgate.net Many modern protocols are optimized to run at low temperatures (e.g., 0 °C) to minimize side reactions and improve selectivity. researchgate.net

Phase-Transfer Catalysis (PTC) in Isocyanide Synthesis: Enhancing Efficiency and Selectivity

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. mdma.ch This methodology enhances reaction rates and can simplify workup procedures. researchgate.net In the context of isocyanide synthesis, PTC can be particularly advantageous.

The principle involves a phase-transfer agent, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) chloride), which transports an anion (such as a base like hydroxide) from the aqueous or solid phase into the organic phase where the N-formamide substrate is dissolved. mdma.chgoogle.comgoogle.com This transferred anion can then act as the base required for the dehydration mechanism. By continuously supplying the base to the organic phase, the PTC system can accelerate the elimination step, potentially allowing for milder reaction conditions and reducing the required amount of expensive or hazardous reagents. This approach is particularly useful for reactions involving solid bases like sodium carbonate, facilitating their interaction with the organic-soluble reactants. nih.gov

Specific Synthetic Approaches to 4-Chloro-1-isocyano-2-methoxybenzene

The synthesis of the target compound, 4-Chloro-1-isocyano-2-methoxybenzene, follows the general two-step strategy of formylation and subsequent dehydration, starting from the corresponding primary amine.

Synthesis of Precursor Amino-Chloromethoxybenzene Derivatives

The direct precursor required for the synthesis is 4-Chloro-2-methoxyaniline . biosynth.comscbt.com This compound can be prepared via standard aromatic chemistry routes. A common and efficient pathway involves the nitration of 1-chloro-4-methoxybenzene (also known as p-chloroanisole), which is a commercially available starting material. nih.gov The powerful ortho-, para-directing methoxy (B1213986) group directs the incoming nitro group primarily to the position ortho to it (and meta to the chlorine), yielding 4-chloro-2-methoxy-1-nitrobenzene. The subsequent step is the reduction of the nitro group to an amine. This reduction is a standard transformation that can be achieved using various methods, such as catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Palladium on carbon, Raney nickel) or by using reducing agents like tin(II) chloride in acidic medium. google.comgoogle.com

Detailed Formylation Reactions for N-Formamide Intermediates

Once the precursor amine, 4-Chloro-2-methoxyaniline , is obtained, it must be converted to the N-formamide intermediate, N-(4-chloro-2-methoxyphenyl)formamide . The N-formylation of anilines has been extensively studied, and numerous efficient methods are available that are tolerant of functional groups like halogens and ethers. nih.gov A common approach is the reaction of the amine with formic acid, often facilitated by a catalyst to improve reaction rates and yields. nih.govscispace.com

Several catalytic systems have been developed for this purpose, as detailed in the table below. These methods often offer advantages such as mild reaction conditions, high yields, and the use of reusable or environmentally benign catalysts. nih.govnih.govresearchgate.net

Table 1: Selected Catalytic Methods for the N-Formylation of Anilines

| Catalyst | Formylating Agent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Amberlite IR-120[H+] | Formic acid | Solvent-free, microwave irradiation (60-120 s) | Reusable catalyst, rapid reaction, excellent yields. | nih.gov |

| Molecular Iodine (I₂) | Formic acid | Solvent-free, 70 °C, 2 h | Metal-free catalyst, good to excellent yields. | nih.gov |

| MnCl₂·4H₂O | Oxalic acid (CO surrogate) | DMF, Na₂CO₃·H₂O, 130 °C, 20 h | Avoids handling gaseous CO, excellent yields. | nih.gov |

| Mesoporous MgO | Not specified (likely CO₂/H₂) | Acetonitrile, room temperature, 20 min | Efficient under ambient conditions, high yield. | researchgate.net |

| Silica Sulfuric Acid (SSA) | Formic acid | Solvent-free, 50-60 °C | High yields, short reaction times. | scispace.com |

| Zinc Oxide (ZnO) | Formic acid | Solvent-free, 70 °C | Lewis acid catalysis, scalable reaction. | nih.gov |

Selection and Application of Dehydration Reagents (e.g., Phosphorus Oxychloride, Thionyl Chloride) and Reaction Conditions

The final step is the dehydration of N-(4-chloro-2-methoxyphenyl)formamide to yield 4-Chloro-1-isocyano-2-methoxybenzene . This is the critical isocyanide-forming step, where the selection of the reagent and conditions is paramount.

Phosphorus Oxychloride (POCl₃): This is one of the most widely used and reliable reagents for the dehydration of formamides. researchgate.netnih.gov The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which neutralizes the generated HCl and facilitates the elimination. rsc.org Optimized procedures often use triethylamine as both the base and the solvent at 0 °C, which can lead to excellent yields in very short reaction times (less than 5 minutes). researchgate.net The mechanism involves activation of the formyl group by POCl₃, followed by a base-mediated E2 elimination. youtube.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another classic reagent used for dehydration reactions. au.dk When reacting with an alcohol, it typically forms an intermediate alkyl chloride before elimination. au.dk In the case of a formamide, it is believed to form an intermediate chlorosulfite adduct. The subsequent elimination to form the isocyanide is promoted by a base. The stereochemical outcome of reactions with thionyl chloride can be dependent on the presence of a base like pyridine. libretexts.org While effective, thionyl chloride is highly toxic and corrosive, requiring careful handling.

Table 2: Comparison of Common Dehydration Reagents for N-Formamides

| Dehydrating Reagent | Typical Base | Typical Solvent | Typical Temperature | Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane, Triethylamine | 0 °C to room temp. | Highly efficient, fast reactions; toxic and corrosive. | rsc.orgresearchgate.net |

| Thionyl Chloride (SOCl₂) | Pyridine, Triethylamine | Dichloromethane, Ether | 0 °C to reflux | Effective dehydrating agent; highly toxic, can lead to side products. | au.dklibretexts.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Triethylamine, Pyridine | Dichloromethane, DMC | Room temp. to reflux | Less toxic than POCl₃, can be more sustainable; may require longer reaction times. | rsc.orgnih.gov |

| Triphosgene | Triethylamine | Dichloromethane | 0 °C | Very effective; highly toxic (phosgene source). | researchgate.net |

Novel and Emerging Synthetic Methodologies Applicable to Isocyanides

The isocyanide group, with its unique electronic structure, is a valuable functional group in organic synthesis. Recent advancements have focused on developing safer, more efficient, and environmentally benign methods for its introduction into molecules.

A significant step towards sustainable chemistry is the development of synthetic methods that operate in aqueous environments. rsc.orguniupo.it A novel, green approach for synthesizing isocyanides involves the dehydration of N-formamides under micellar conditions at room temperature. rsc.orgresearchgate.net This method replaces the classical, often hazardous, reagents like phosphorus oxychloride and triethylamine in dichloromethane with p-toluenesulfonyl chloride and sodium hydrogen carbonate in water. rsc.orgresearchgate.net The use of surfactants to create micelles in water allows the reaction to proceed efficiently for aliphatic isocyanides, drastically reducing the environmental footprint and improving safety. rsc.orguniupo.it This technique represents a sustainable and safe alternative for preparing isocyanides, avoiding undesirable and toxic chemicals. researchgate.net

Transition metal catalysis offers powerful and versatile methods for forming carbon-nitrogen bonds, including the challenging C-NC linkage of isocyanides. mit.eduacs.org These reactions provide atom-economical alternatives to traditional cross-coupling methods, which often require pre-functionalized starting materials. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for isocyanide synthesis through various strategies, including insertion reactions. mdpi.comdntb.gov.ua These methods can involve the insertion of an isocyanide into a carbon-heteroatom bond, such as a carbon-sulfur bond in thiocarbamates, which is a novel approach for this transformation. oup.com Palladium-catalyzed imidoylative cross-couplings and cyclizations of functionalized isocyanides have also emerged as powerful tools for constructing complex nitrogen-containing heterocycles. mdpi.comrsc.org These reactions often proceed through an initial oxidative addition of an aryl halide to the palladium center, followed by isocyanide insertion and subsequent reductive elimination or cyclization. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel transformations for isocyanide synthesis. acs.orgacs.org Rhodium(III)-catalyzed C-H activation and annulation of N-benzoylsulfonamides with isocyanides provides a direct route to 3-(imino)isoindolinones. nih.gov This process involves the generation of a five-membered rhodacycle via C-H activation, followed by isocyanide insertion into the Rh-C bond and reductive elimination. nih.gov Another innovative strategy is the rhodium-catalyzed direct C-H bond cyanation of arenes using tert-butyl isocyanide as the cyanide source, which offers high regioselectivity and functional group tolerance. nih.gov Tandem reactions catalyzed by rhodium, reacting isocyanides with azides and various nucleophiles, have also been developed to efficiently synthesize complex molecules like N-sulfonyl/acylisoureas in a single step. acs.org

Table 1: Overview of Novel Isocyanide Synthetic Methodologies

| Methodology | Catalyst/Reagents | Key Features | Relevant Precursor |

|---|---|---|---|

| In-Water Micellar Synthesis | p-Toluenesulfonyl chloride, NaHCO₃, Surfactant | Green, safe, room temperature, aqueous medium. rsc.orgresearchgate.net | N-Formamide |

| Palladium-Catalyzed Insertion | Pd(0) catalyst (e.g., [Pd(PPh₃)₄]) | Insertion into C-S or C-Se bonds. oup.com | Aryl Halide, Thiocarbamate |

| Palladium-Catalyzed Cyclization | Pd catalyst | Imidoylative cyclization of functionalized isocyanides. rsc.org | Functionalized Isocyanide |

| Rhodium-Catalyzed C-H Activation | [RhCl₂Cp*]₂, Cu(OAc)₂ | Direct annulation with isocyanides. nih.gov | Arene with directing group |

| Rhodium-Catalyzed Cyanation | Rhodium catalyst | Direct C-H cyanation using an isocyanide as the CN source. nih.gov | Arene |

Synthesis of Key Isomeric and Structural Analogs for Comparative Reactivity and Application Studies

To understand the structure-activity relationships of 4-chloro-1-isocyano-2-methoxybenzene, the synthesis of its isomers and related analogs is crucial. These compounds allow for systematic studies on how the positions of substituents and the nature of functional groups influence chemical reactivity and potential applications.

The synthesis of positional isomers such as 1-chloro-3-isocyano-2-methoxybenzene (B13520945) would typically follow the established routes to aryl isocyanides. The most common pathway begins with the corresponding primary amine, in this case, 3-amino-1-chloro-2-methoxybenzene. This amine would first be converted to its N-formamide derivative. Subsequent dehydration using methods like the in-water micellar technique or traditional dehydrating agents would yield the target isocyanide. rsc.orgscienceinfo.com The availability of the specific aminophenol precursor is the key starting point for this synthesis.

Isothiocyanates are important structural analogs of isocyanides. The synthesis of 4-chloro-1-isothiocyanato-2-methoxybenzene can be achieved from its corresponding primary amine, 4-chloro-2-methoxyaniline. A general and facile protocol involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate (B8719985) salt in situ. beilstein-journals.orgorganic-chemistry.org This intermediate is then treated with a desulfurylating agent, such as tosyl chloride or cyanuric chloride, to afford the final isothiocyanate product. beilstein-journals.orgorganic-chemistry.org This method is often performed as a one-pot process and is applicable to a wide range of electron-rich and electron-deficient arylamines. beilstein-journals.orgorganic-chemistry.org

The synthesis of various substituted bromo- and fluoroanisole derivatives serves to create a library of compounds for comparative studies. These syntheses often involve electrophilic aromatic substitution on a pre-functionalized anisole (B1667542) or phenol (B47542), followed by methylation if necessary.

2-Bromo-4-fluoroanisole : This compound can be synthesized by the methylation of 2-bromo-4-fluorophenol (B1268413) using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone. chemicalbook.com An alternative route involves the direct bromination of 2-fluoroanisole (B128887) using bromine in chloroform (B151607). prepchem.com

2-Bromo-4-methylanisole : The synthesis of this derivative can be achieved via the bromination of 4-methylaniline, followed by further transformations. echemi.com It is commercially available and used in the synthesis of more complex molecules. sigmaaldrich.com

2-Bromo-5-isopropylanisole : This compound can be prepared from 5-isopropylphenol through bromination to yield 2-bromo-5-isopropylphenol, which is then methylated.

4-Bromo-2-methylanisole : A common preparation method involves heating 2-methylanisole (B146520) with N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride. prepchem.com

4-Bromo-3-methylanisole : This isomer can be synthesized from 2-bromo-5-methoxytoluene via bromination with N-bromosuccinimide and AIBN as an initiator.

5-Bromo-2-methylanisole : The synthesis typically starts from 5-bromo-2-methylaniline (B1273131), which can be converted to the corresponding phenol via diazotization followed by hydrolysis. Subsequent methylation of the phenol yields the target anisole derivative. The precursor 5-bromo-2-methylaniline is used in the synthesis of other derivatives like 5-bromo-2-methylbenzenethiol. chemicalbook.com

2-Bromo-5-methylanisole : This compound is formally named 1-bromo-2-methoxy-4-methylbenzene. nih.gov Its synthesis would likely proceed via the bromination of 3-methylanisole, where the methoxy group directs bromination to the ortho and para positions.

Table 2: Synthesis of Isomeric and Substituted Methoxybenzene Derivatives

| Compound | Starting Material | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| 2-Bromo-4-fluoroanisole | 2-fluoroanisole | Br₂, Chloroform (Electrophilic Bromination) | prepchem.com |

| 2-Bromo-4-fluoroanisole | 2-bromo-4-fluorophenol | MeI, K₂CO₃ (Williamson Ether Synthesis) | chemicalbook.com |

| 4-Bromo-2-methylanisole | 2-methylanisole | N-Bromosuccinimide, Dibenzoyl Peroxide (Radical Bromination) | prepchem.com |

| 4-Bromo-3-methylanisole | 2-bromo-5-methoxytoluene | N-Bromosuccinimide, AIBN (Radical Bromination) | |

| 2-Bromo-5-isopropylanisole | 5-isopropylphenol | 1. Bromination; 2. Methylation |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Isocyano 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-1-isocyano-2-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural map.

¹H NMR Chemical Shifts and Spin-Spin Coupling Analyses

The ¹H NMR spectrum of 4-Chloro-1-isocyano-2-methoxybenzene is expected to exhibit signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the substituted benzene (B151609) ring.

Based on the substitution pattern (chloro, isocyano, and methoxy groups), the three aromatic protons would likely appear as a set of multiplets. The proton ortho to the methoxy group and meta to the chloro and isocyano groups would be the most shielded, appearing at the most upfield region of the aromatic signals. The proton positioned between the chloro and isocyano groups would likely be the most deshielded. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Expected ¹H NMR Data for 4-Chloro-1-isocyano-2-methoxybenzene

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.1 | d | J(H3-H5) ≈ 2-3 Hz |

| H-5 | 7.2 - 7.4 | dd | J(H5-H6) ≈ 8-9 Hz, J(H5-H3) ≈ 2-3 Hz |

| H-6 | 7.0 - 7.2 | d | J(H6-H5) ≈ 8-9 Hz |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

¹³C NMR Diagnostics of the Isocyano Carbon and Substituted Aromatic Ring

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. A key diagnostic signal would be that of the isocyano carbon (-N≡C), which is expected to appear in the region of 160-170 ppm. The aromatic region would show six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro and isocyano groups. The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Expected ¹³C NMR Data for 4-Chloro-1-isocyano-2-methoxybenzene

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (-NC) | 160 - 170 |

| C-2 (-OCH₃) | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 (-Cl) | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| -OC H₃ | 55 - 60 |

Note: These are estimated chemical shift ranges and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For 4-Chloro-1-isocyano-2-methoxybenzene, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation of the methoxy protons to C-2, and the aromatic protons to their neighboring carbons, which would be instrumental in assigning the quaternary carbons (C-1, C-2, and C-4).

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrations for Isocyano, Methoxy, and C-Cl Bonds

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 4-Chloro-1-isocyano-2-methoxybenzene would be characterized by several key absorption bands.

The most prominent and diagnostic band would be the strong, sharp absorption from the isocyano (-N≡C) stretching vibration, which typically appears in the range of 2150-2100 cm⁻¹. The presence of a methoxy group would be confirmed by C-H stretching vibrations of the methyl group just below 3000 cm⁻¹ and a characteristic C-O stretching band around 1250 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for 4-Chloro-1-isocyano-2-methoxybenzene

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Isocyano (-N≡C) | Stretching | 2150 - 2100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methoxy C-O | Stretching | 1275 - 1200 |

| C-Cl | Stretching | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI-MS), is crucial for determining the precise molecular formula of a compound. For 4-Chloro-1-isocyano-2-methoxybenzene (C₈H₆ClNO), HRMS would provide a high-accuracy mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the isocyano group (as HCN or CN radical), the methoxy group (as a methyl radical or formaldehyde), and the chlorine atom. The relative abundance of the fragment ions would help to piece together the molecular structure. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, would confirm the presence of a single chlorine atom.

Rotational Spectroscopy: Elucidation of Gas-Phase Conformations and Subtle Noncovalent Interactions in Isocyanide Derivatives

For 4-Chloro-1-isocyano-2-methoxybenzene, rotational spectroscopy could determine the precise rotational constants, from which the moments of inertia and, ultimately, the detailed three-dimensional structure of the molecule in the gas phase can be derived. This would include the accurate determination of bond lengths and bond angles. Furthermore, this technique is sensitive to the conformational preferences of the methoxy group relative to the aromatic ring and can probe subtle noncovalent interactions that influence the molecular shape.

X-ray Crystallography: Determination of Solid-State Molecular and Supramolecular Architecture

The molecular structure of 4-chloro-1-isocyano-2-methoxybenzene is characterized by a planar benzene ring substituted with a chloro, a methoxy, and an isocyano group. The isocyano (-N≡C) group is expected to be nearly linear. wikipedia.org The crystal lattice is stabilized by a network of non-covalent interactions. Given the presence of a chlorine atom, halogen bonding (C-Cl···N≡C) is a plausible and significant interaction, where the electropositive region on the chlorine atom interacts with the electron-rich nitrogen of the isocyano group of an adjacent molecule. nih.gov

Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules likely contribute to the stability of the crystal structure. nih.gov The methoxy group can influence the crystal packing through steric effects and by participating in weak C-H···O hydrogen bonds. The supramolecular architecture, arising from these combined interactions, results in a well-defined three-dimensional crystalline solid. nih.govnih.gov

A hypothetical set of crystallographic data for 4-chloro-1-isocyano-2-methoxybenzene, based on typical values for similar substituted benzene derivatives, is presented below. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Hypothetical Crystallographic Data for 4-Chloro-1-isocyano-2-methoxybenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 15.32 |

| α (°) | 90 |

| β (°) | 102.5 |

| γ (°) | 90 |

| Volume (ų) | 794.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

| C-Cl Bond Length (Å) | 1.74 |

| C-N Bond Length (Å) | 1.40 |

| N≡C Bond Length (Å) | 1.16 |

| C-O Bond Length (Å) | 1.36 |

| C-N≡C Angle (°) | 178.5 |

Specialized Spectroscopic Methods: Application to Unique Reactivity or Interactions

Transverse-Field Muon Spin Rotation (TF-μSR) for Radical Intermediate Characterization

Transverse-Field Muon Spin Rotation (TF-μSR) is a powerful magnetic resonance technique used to investigate the local magnetic environment in materials. wikipedia.orgox.ac.uk It is particularly valuable for characterizing transient radical species that may form during chemical reactions. fnal.govrsc.org If 4-chloro-1-isocyano-2-methoxybenzene were to participate in a reaction involving the formation of a radical intermediate, for instance, through the addition of a muonium atom (a light isotope of hydrogen) to the aromatic ring, TF-μSR could provide unique insights into the structure and dynamics of this radical. rsc.org

In a TF-μSR experiment, spin-polarized positive muons are implanted into the sample. sfu.ca In the presence of an external magnetic field applied perpendicular to the initial muon spin polarization, the muon spins precess at a frequency proportional to the local magnetic field they experience. triumf.ca When a muonated radical is formed, the muon spin is influenced by the hyperfine interaction with the unpaired electron. sfu.ca This results in a characteristic set of precession frequencies in the TF-μSR spectrum, which can be used to identify the radical and determine the hyperfine coupling constant. mdpi.com The observation of specific muon precession frequencies would provide direct evidence for the formation of a radical intermediate and allow for the determination of its electronic structure. bohrium.com

Interactive Data Table: Hypothetical TF-μSR Data for a Radical Intermediate of 4-Chloro-1-isocyano-2-methoxybenzene

| Parameter | Hypothetical Value |

| Applied Transverse Field (G) | 100 |

| Muon Precession Frequency 1 (MHz) | 130.5 |

| Muon Precession Frequency 2 (MHz) | 145.2 |

| Hyperfine Coupling Constant (MHz) | 14.7 |

| Radical State Lifetime (µs) | 1.5 |

Surface-Enhanced Raman Spectroscopy (SERS) for Analytical Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be employed for the detection and characterization of molecules at very low concentrations. acs.org For the analytical application of detecting 4-chloro-1-isocyano-2-methoxybenzene, SERS offers significant advantages due to the signal enhancement provided by the plasmonic properties of metallic nanostructures, such as gold or silver nanoparticles. optica.orgyoutube.com

When 4-chloro-1-isocyano-2-methoxybenzene is adsorbed onto a SERS-active substrate, a significant enhancement of its Raman signal is expected. The isocyano group, with its strong affinity for metal surfaces, would likely act as the primary binding site, leading to a perpendicular or tilted orientation of the molecule with respect to the surface. optica.orgkaist.ac.kr This orientation would influence the relative enhancement of different vibrational modes. The characteristic vibrational frequencies of the isocyano, methoxy, and chloro-benzene moieties would be observed in the SERS spectrum, providing a unique fingerprint for the molecule. optica.orgkaist.ac.krcambridgeinternational.org

Interactive Data Table: Predicted SERS Bands for 4-Chloro-1-isocyano-2-methoxybenzene

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Isocyano (-N≡C) Stretch | 2130 |

| Aromatic C=C Stretch | 1580 |

| C-H Bending | 1450 |

| Methoxy C-O Stretch | 1250 |

| Ring Breathing Mode | 1010 |

| C-Cl Stretch | 750 |

X-ray Photoelectron Spectroscopy (XPS) and UV-Visible Spectroscopy for Thin Film Characterization

The characterization of thin films of 4-chloro-1-isocyano-2-methoxybenzene can be effectively achieved using a combination of X-ray Photoelectron Spectroscopy (XPS) and UV-Visible Spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. vot.plrockymountainlabs.comeag.com For a thin film of 4-chloro-1-isocyano-2-methoxybenzene, XPS would be used to confirm the presence of carbon, nitrogen, oxygen, and chlorine. carleton.edunottingham.ac.uk High-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would reveal chemical shifts in the binding energies, allowing for the differentiation of atoms in different chemical environments (e.g., aromatic carbon vs. methoxy carbon). casaxps.comnih.govosti.gov

Interactive Data Table: Predicted XPS Binding Energies for 4-Chloro-1-isocyano-2-methoxybenzene

| Element/Orbital | Chemical State | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H (aromatic) | 284.8 |

| C 1s | C-O (methoxy) | 286.5 |

| C 1s | C-Cl | 285.9 |

| C 1s | Isocyano (-N≡C) | 287.1 |

| N 1s | Isocyano (-N≡C) | 400.2 |

| O 1s | Methoxy (-OCH₃) | 532.8 |

| Cl 2p₃/₂ | C-Cl | 200.5 |

UV-Visible Spectroscopy measures the electronic transitions within a molecule. ijermt.orgup.ac.zanist.gov For a thin film of 4-chloro-1-isocyano-2-methoxybenzene, the UV-Visible spectrum would be expected to show absorption bands corresponding to π→π* transitions within the substituted benzene ring. quimicaorganica.org The positions and intensities of these bands are influenced by the electronic effects of the chloro, methoxy, and isocyano substituents. ijermt.orgresearchgate.net

Interactive Data Table: Predicted UV-Visible Absorption Maxima for 4-Chloro-1-isocyano-2-methoxybenzene in a Thin Film

| Transition | Predicted λ_max (nm) |

| π→π* (Primary) | ~220 |

| π→π* (Secondary) | ~275 |

Reactivity and Reaction Mechanisms of the Isocyano Functionality in 4 Chloro 1 Isocyano 2 Methoxybenzene

Multicomponent Reactions (MCRs) Involving the Isocyano Group

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. fu-berlin.de Isocyanide-based MCRs are a prominent class of these reactions, valued for their efficiency and ability to rapidly generate molecular diversity. fu-berlin.deresearchgate.net

Detailed Investigation of Ugi and Passerini Reactions: Substrate Scope and Stereochemical Outcomes

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. researchgate.net The Passerini reaction, discovered in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxycarboxamides. mdpi.comorganic-chemistry.org The Ugi reaction, a four-component extension, incorporates a primary amine to yield α-acylaminocarboxamides. nih.govnih.gov

The mechanism of the Ugi reaction is generally understood to begin with the formation of an imine from the amine and carbonyl compound. mdpi.comnih.gov This is followed by the addition of the isocyanide to the iminium ion, forming a nitrilium intermediate, which is then trapped by the carboxylate to furnish the final product after a Mumm rearrangement. mdpi.comnih.gov The Passerini reaction is believed to proceed through a cyclic, non-ionic transition state, which is facilitated by hydrogen bonding. organic-chemistry.org

While specific studies detailing the substrate scope and stereochemical outcomes for 4-chloro-1-isocyano-2-methoxybenzene in these reactions are not extensively documented in the reviewed literature, the general principles of Ugi and Passerini reactions apply. The electronic nature of the substituents on the aryl isocyanide can influence its reactivity. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring of 4-chloro-1-isocyano-2-methoxybenzene will modulate the electron density of the isocyano group, thereby affecting the rates and yields of these transformations.

Asymmetric variants of the Ugi reaction have been developed using chiral auxiliaries or catalysts, such as chiral phosphoric acids, to control the stereochemical outcome. nih.gov These methods are crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in medicinal chemistry.

Table 1: Key Features of Ugi and Passerini Reactions

| Reaction | Components | Product | Key Intermediate |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylaminocarboxamide | Nitrilium ion |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxycarboxamide | Cyclic transition state |

Development and Mechanistic Studies of Novel MCRs with 4-Chloro-1-isocyano-2-methoxybenzene

The development of novel MCRs is an active area of research. While specific novel MCRs involving 4-chloro-1-isocyano-2-methoxybenzene are not detailed in the provided search results, the general strategies for developing new MCRs can be applied. One such strategy is the replacement of one of the standard components in a known MCR with a functionalized equivalent to access new molecular scaffolds. For instance, replacing the carboxylic acid in the Passerini reaction with an alcohol and carbon dioxide has led to the development of the Passerini four-component reaction (P-4CR) for the synthesis of α-carbonate-amides. rsc.org

α-Addition Reactions with Diverse Electrophilic Substrates

The isocyano carbon of 4-chloro-1-isocyano-2-methoxybenzene can undergo α-addition reactions with a variety of electrophilic substrates. This reactivity stems from the nucleophilic character of the isocyano carbon. While specific examples with 4-chloro-1-isocyano-2-methoxybenzene are not explicitly detailed, the general reactivity pattern of aryl isocyanides suggests it would react with electrophiles such as acyl halides, chloroformates, and other activated species. These reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds at the isocyano carbon.

Dual Reactivity of the Isocyano Carbon: Nucleophilic and Electrophilic Pathways

The isocyano carbon in 4-chloro-1-isocyano-2-methoxybenzene possesses a unique electronic structure that allows it to exhibit both nucleophilic and electrophilic character. The lone pair of electrons on the carbon atom imparts nucleophilicity, enabling it to attack electrophilic centers. This is the operative pathway in the initial steps of the Ugi and Passerini reactions.

Conversely, the isocyano carbon can also exhibit electrophilic character, particularly after initial coordination to a Lewis acid or protonation. This electrophilicity allows for the attack of external nucleophiles. This dual reactivity is fundamental to the broad utility of isocyanides in organic synthesis.

Reactivity of the Chlorine and Methoxy Substituents on the Aromatic Ring

The chloro and methoxy groups are not mere spectators; their positions and electronic properties dictate the reactivity of the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chlorinated Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For an SNAr reaction to be feasible, two conditions must generally be met: the presence of a good leaving group (like chlorine) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In 4-Chloro-1-isocyano-2-methoxybenzene:

The chloro atom is the leaving group.

The isocyano group is a powerful EWG, but it is positioned meta to the chlorine. This means it can only stabilize the negative charge of the Meisenheimer complex through its inductive effect, not through direct resonance delocalization.

The methoxy group is located ortho to the chlorine. While it is an electron-donating group (EDG) by resonance, which is generally deactivating for SNAr, its inductive effect is withdrawing.

The reactivity of the chlorinated ring towards nucleophiles is therefore a result of these competing electronic factors. The strong deactivating resonance effect of the ortho-methoxy group and the lack of ortho/para resonance stabilization from the isocyano group suggest that SNAr reactions on 4-Chloro-1-isocyano-2-methoxybenzene would be significantly less favorable than on a substrate like 2,4-dinitrochlorobenzene, where EWGs provide substantial resonance stabilization to the intermediate. youtube.comresearchgate.net Chlorobenzene (B131634) itself is largely inert to nucleophilic substitution under normal conditions, requiring harsh conditions or catalysis. stackexchange.com

| Substrate | Substituent Positions (relative to Cl) | Reactivity towards SNAr | Reason |

|---|---|---|---|

| Chlorobenzene | None | Very Low | No activating groups. stackexchange.com |

| 2,4-Dinitrochlorobenzene | -NO₂ (ortho, para) | High | Strong resonance stabilization of Meisenheimer complex by two EWGs. libretexts.org |

| 4-Chloro-1-isocyano-2-methoxybenzene | -OCH₃ (ortho), -NC (meta) | Predicted to be Low | Deactivating ortho-EDG; meta-EWG provides only weak inductive stabilization. |

Transformations and Modulations of the Methoxy Group (e.g., Oxidation, Demethylation)

The methoxy group is generally stable, but it can be chemically transformed, most commonly through O-demethylation to yield a phenol (B47542). This conversion is a critical step in the catabolism of many aromatic compounds. researchgate.net

Demethylation: The cleavage of aryl methyl ethers is typically achieved under harsh conditions using strong acids or Lewis acids. chem-station.com

Reagents : Common reagents include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). chem-station.com Thiol-based systems have also been developed. chem-station.com

Mechanism : The reaction generally involves the protonation or Lewis acid coordination to the ether oxygen, making it a better leaving group. This is followed by an Sₙ2 attack by a nucleophile (e.g., bromide ion) on the methyl group, releasing the phenol and methyl bromide. chem-station.comnih.gov

For 4-Chloro-1-isocyano-2-methoxybenzene, the electronic environment will influence the ease of demethylation. The electron-withdrawing nature of the adjacent chloro and the more distant isocyano group will decrease the electron density on the ether oxygen, potentially making the initial protonation or Lewis acid coordination step more difficult compared to an unsubstituted anisole (B1667542). However, studies on substituted guaiacol (B22219) compounds show that demethylation is a viable process. rsc.org The choice of reagent is critical; for example, AlCl₃ is noted for its selectivity in the presence of other functional groups. rsc.org

| Demethylation Reagent | General Conditions | Mechanism Principle |

|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (-78°C to RT) | Strong Lewis acid activation followed by nucleophilic attack. chem-station.com |

| 47% Hydrobromic Acid (HBr) | High temperature (~130°C) | Brønsted acid protonation followed by Sₙ2 attack by Br⁻. chem-station.com |

| Aluminum Chloride (AlCl₃) / Ethanethiol | Reflux | Lewis acid activation combined with a soft nucleophile. rsc.org |

| Acidic Concentrated Lithium Bromide | Moderate temperature (e.g., 110°C) | Protonation followed by Sₙ2 substitution with bromide. nih.gov |

Oxidation: Oxidative demethylation is another possibility, though less common. Reagents like a stabilized form of 2-iodoxybenzoic acid (IBX) have been used for the demethylation of guaiacol derivatives via an ortho-quinone intermediate, which is then reduced. rsc.org

Steric and Electronic Effects of Aromatic Substituents on Isocyanide Reactivity

The reactivity of the isocyanide group is profoundly influenced by the steric and electronic properties of the substituents on the aromatic ring. nih.gov Aryl isocyanides can be tuned by placing electron-donating or electron-withdrawing groups on the ring, which alters the σ-donor and π-acceptor characteristics of the isocyano ligand. acs.orgacs.org

Electronic Effects : Aromatic isocyanides are generally better π-acceptors than their aliphatic counterparts due to the extended conjugation with the phenyl ring. acs.org

The methoxy group is a strong resonance electron-donating group (+M effect) and a moderate inductive electron-withdrawing group (-I effect). Its net effect is electron-donating, increasing the electron density of the aromatic ring and, to some extent, the isocyano group.

The chloro group is an inductive electron-withdrawing group (-I effect) and a weak resonance electron-donating group (+M effect). Its net effect is electron-withdrawing and deactivating.

The isocyano group itself is strongly electron-withdrawing.

The combination of a strong EDG (methoxy) and a moderate EWG (chloro) on the same ring as the isocyano group creates a complex electronic landscape. The methoxy group ortho to the isocyano group will increase the nucleophilicity of the isocyanide carbon to a degree, while the chloro group para to the methoxy group will withdraw density, tempering this effect. This push-pull dynamic affects not only the isocyanide's inherent reactivity but also its ability to coordinate with transition metals. nih.govacs.org

Steric Effects : The methoxy group, being ortho to the isocyano functionality, introduces steric bulk in the vicinity of the reactive site. This can hinder the approach of large radicals or nucleophiles to the isocyanide carbon, potentially slowing down reaction rates or influencing the stereochemical outcome of addition reactions. In transition metal-catalyzed reactions, such steric hindrance can play a crucial role in controlling the coordination sphere of the metal center. nih.gov

| Substituent | Position (relative to -NC) | Electronic Effect | Steric Effect |

|---|---|---|---|

| -OCH₃ | ortho | Net Electron-Donating (+M > -I) | Moderate |

| -Cl | meta | Net Electron-Withdrawing (-I > +M) | Minimal at the -NC site |

Computational and Theoretical Investigations of 4 Chloro 1 Isocyano 2 Methoxybenzene

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. For 4-Chloro-1-isocyano-2-methoxybenzene, this could involve studying its participation in reactions typical for isocyanides, such as cycloadditions or the Passerini and Ugi multicomponent reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows chemists to determine the feasibility of a proposed mechanism, predict reaction kinetics by calculating activation energies, and understand the factors that control regioselectivity and stereoselectivity. For instance, studies could explore whether radical pathways are viable under specific conditions by analyzing bond dissociation energies and the stability of potential radical intermediates.

Detailed Studies of Noncovalent Interactions

Noncovalent interactions, while weaker than covalent bonds, are fundamental in determining the structure of molecular crystals, the binding of molecules in biological systems, and the formation of supramolecular assemblies. For 4-Chloro-1-isocyano-2-methoxybenzene in the solid state or in solution, several types of noncovalent interactions could be computationally investigated:

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles.

π-π Stacking: Interactions between the aromatic rings of two molecules.

C-H···π Interactions: The interaction of a C-H bond with the π-system of the aromatic ring.

C-H···NC Interactions: Hydrogen bonding involving the isocyano group as an acceptor.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. DFT calculations would allow for the simulation of the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-1-isocyano-2-methoxybenzene.

The calculated vibrational frequencies (IR and Raman) would correspond to specific molecular motions (stretching, bending, etc.). The characteristic isocyano (-N≡C) stretching frequency, typically appearing in a distinct region of the IR spectrum, would be a key feature. Theoretical NMR chemical shifts (¹H and ¹³C) would be calculated and compared to experimental values to confirm the molecular structure. A strong correlation between the predicted and experimental spectra provides powerful validation for the computed molecular geometry and electronic structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for exploring the electronically excited states of molecules and predicting their photophysical properties. nih.govgeorganics.sk This method is frequently employed to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. georganics.skscirp.org By examining the orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), TD-DFT provides insights into phenomena like intramolecular charge transfer. georganics.sk

For a molecule like 4-Chloro-1-isocyano-2-methoxybenzene, a TD-DFT analysis would theoretically reveal how the chloro, isocyano, and methoxy (B1213986) substituents influence its electronic absorption characteristics. The calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Furthermore, analysis of the molecular orbitals contributing to the primary electronic transitions would elucidate the charge distribution changes upon photoexcitation, indicating, for example, a shift in electron density from the methoxy-substituted benzene (B151609) ring to the isocyano group. Such studies are valuable for understanding the color and photostability of the compound and for designing molecules with specific optical properties. georganics.sk While TD-DFT is a widely used method for organic dyes and functional molecules scispace.com, specific TD-DFT investigation data for 4-Chloro-1-isocyano-2-methoxybenzene is not available in the public domain.

Quantum Chemical Topology and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This approach provides detailed information about the electron density distribution, atomic charges, and the nature of chemical bonds, including their hybridization and polarization. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, which are quantified by second-order perturbation theory to estimate their stabilization energy, E(2). wisc.edu These interactions reveal the extent of electron delocalization and hyperconjugation effects within the molecule.

In the context of 4-Chloro-1-isocyano-2-methoxybenzene, an NBO analysis would quantify the electronic influence of its functional groups. For instance, it would describe the polarization of the C-Cl, C-O, and C-N bonds and the hybridization of the constituent atoms. The analysis would also reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen of the methoxy group or the chlorine atom into adjacent anti-bonding orbitals of the benzene ring. Similarly, interactions involving the π-system of the ring and the isocyano group would be detailed. This provides a quantitative measure of the electronic delocalization that stabilizes the molecule and influences its reactivity. While the principles of NBO analysis are well-established nih.gov, specific published NBO data for 4-Chloro-1-isocyano-2-methoxybenzene could not be located.

| Interaction Type | Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |

| Hyperconjugation | LP (O) | σ* (C-C) of ring | Data not available |

| Hyperconjugation | LP (Cl) | σ* (C-C) of ring | Data not available |

| Resonance | π (C=C) of ring | π* (C=N) of isocyano | Data not available |

| Resonance | π (C=C) of ring | σ* (C-Cl) | Data not available |

| This table represents a hypothetical output for an NBO analysis of 4-Chloro-1-isocyano-2-methoxybenzene to illustrate the type of data this analysis provides. Actual computational results are not available. |

In Silico Modeling of Molecular Interactions for Biological Systems (e.g., Molecular Docking with relevant enzyme active sites)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds for potential biological activity. The process involves predicting the binding conformation and estimating the binding affinity, often expressed as a docking score or binding free energy.

For 4-Chloro-1-isocyano-2-methoxybenzene, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. For example, given its structural motifs, it could be docked into the active sites of enzymes like tyrosinase, where substituted benzaldehydes have shown inhibitory activity, or other enzymes relevant to diseases where small molecule inhibitors are sought. A typical docking study would involve preparing the 3D structure of the ligand and the target enzyme, defining the binding site, and then using a docking algorithm to generate and score various binding poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the enzyme's active site. Although molecular docking has been applied to a wide range of compounds, including those with chloro and methoxy substitutions, specific docking studies for 4-Chloro-1-isocyano-2-methoxybenzene against any particular enzyme are not documented in the searched scientific literature.

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Data not available | 4-Chloro-1-isocyano-2-methoxybenzene | Data not available | Data not available |

| This table illustrates the potential data that would be generated from a molecular docking study. No such experimental or computational data for 4-Chloro-1-isocyano-2-methoxybenzene was found. |

Applications in Advanced Organic Synthesis and Target Molecule Construction

Utility as a Highly Versatile Building Block in the Synthesis of Complex Organic Molecules

The substituted aromatic scaffold of 4-Chloro-1-isocyano-2-methoxybenzene, featuring a chloro, a methoxy (B1213986), and a reactive isocyano group, renders it a highly valuable and versatile building block in the synthesis of complex organic molecules. The isocyano group, with its divalent carbon atom, can act as both a nucleophile and an electrophile, participating in a wide range of chemical transformations. This dual reactivity is the cornerstone of its utility, allowing for the formation of multiple new bonds in a single operation, a hallmark of efficient synthesis.

The presence of the chloro and methoxy substituents on the benzene (B151609) ring further enhances its synthetic utility. These groups modulate the electronic properties of the isocyanide and the aromatic ring, influencing the reactivity and regioselectivity of its reactions. For instance, the methoxy group, an electron-donating group, can activate the aromatic ring towards electrophilic substitution, while the chloro group, an electron-withdrawing group, can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This multi-functional nature allows for the strategic and sequential introduction of molecular complexity, making 4-Chloro-1-isocyano-2-methoxybenzene a sought-after precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Construction of Diverse Heterocyclic Compound Libraries

The synthesis of diverse libraries of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 4-Chloro-1-isocyano-2-methoxybenzene is a key player in this field, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs) and subsequent cyclization strategies.

Strategies for N-Heterocycle Formation via Isocyanide-Based Cyclizations

The isocyanide functionality is a powerful tool for the construction of nitrogen-containing heterocycles (N-heterocycles). A common strategy involves an initial multicomponent reaction, such as the Ugi or Passerini reaction, to assemble a linear precursor which is then subjected to a cyclization step. mdpi.com The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. nih.gov This product, bearing the 4-chloro-2-methoxyphenylamino-carbonyl moiety derived from 4-Chloro-1-isocyano-2-methoxybenzene, can be designed to contain additional functional groups that facilitate subsequent intramolecular cyclization, leading to a wide variety of N-heterocycles. mdpi.com

Similarly, the Passerini three-component reaction (P-3CR) of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org These adducts can also be engineered to undergo cyclization, providing access to oxygen- and nitrogen-containing heterocyclic systems. The versatility of these reactions lies in the ability to vary the other components, allowing for the rapid generation of a library of structurally diverse heterocycles from a single isocyanide building block. walisongo.ac.id

Synthesis of Phenanthridine (B189435) Derivatives and Other Fused Aromatic Systems from Isocyanide Precursors

The phenanthridine scaffold is a core structural motif in many biologically active natural products and synthetic compounds. The synthesis of phenanthridine derivatives can be achieved from isocyanide precursors, particularly from 2-isocyanobiphenyls, through various cyclization strategies. researchgate.netnih.gov While direct examples employing 4-Chloro-1-isocyano-2-methoxybenzene are not extensively documented in readily available literature, the general synthetic strategies are applicable.

One common approach involves the radical cyclization of a 2-isocyanobiphenyl derivative. researchgate.net The isocyano group acts as a radical acceptor, initiating an intramolecular cyclization onto the adjacent aromatic ring to form the phenanthridine core. The substituents on the biphenyl (B1667301) system, such as the chloro and methoxy groups in the case of a precursor derived from 4-Chloro-1-isocyano-2-methoxybenzene, would be incorporated into the final phenanthridine product, influencing its properties. Photochemically-mediated cyclizations of biphenyl-2-carbaldehyde oximes also provide a route to phenanthridines. nih.gov

Access to Dihydroisoquinoline Scaffolds through Isocyanide Cyclizations

Dihydroisoquinolines are another important class of N-heterocycles with significant applications in medicinal chemistry. Isocyanide-based methodologies provide efficient routes to these scaffolds. nih.govnih.gov A powerful strategy involves the combination of an Ugi reaction with a subsequent Pictet-Spengler-type cyclization. The initial Ugi product, containing the N-acylaminoamide core derived from the isocyanide, can be designed to possess a phenylethylamine moiety. Under acidic conditions, this intermediate can undergo an intramolecular electrophilic cyclization to furnish the dihydroisoquinoline ring system.

While specific examples detailing the use of 4-Chloro-1-isocyano-2-methoxybenzene in this context are not prevalent in the literature, the general applicability of this isocyanide in Ugi reactions suggests its potential in the synthesis of dihydroisoquinoline derivatives bearing the 4-chloro-2-methoxyphenyl substituent. mdpi.com

Enabling Access to Structurally Diverse Molecular Scaffolds through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful in this regard, and 4-Chloro-1-isocyano-2-methoxybenzene is an ideal isocyanide component for these transformations. mdpi.comnih.govwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prime example of the power of MCRs. By simply mixing an aldehyde, an amine, a carboxylic acid, and an isocyanide like 4-Chloro-1-isocyano-2-methoxybenzene, a diverse library of α-acylamino carboxamides can be generated. nih.govnih.govthieme-connect.deresearchgate.net The ability to vary each of the other three components allows for the rapid exploration of chemical space and the generation of structurally diverse molecular scaffolds. beilstein-journals.org

Table 1: Representative Ugi Four-Component Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

| R¹-CHO | R²-NH₂ | R³-COOH | 4-Cl-2-MeO-C₆H₃-NC | R¹-CH(NH-R²)-C(=O)N(C₆H₃-2-MeO-4-Cl)-C(=O)-R³ |

This table represents a generalized Ugi reaction. Specific yields and conditions would depend on the nature of R¹, R², and R³.

Similarly, the Passerini three-component reaction (P-3CR) provides access to α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgslideshare.netnih.gov The products of these reactions are not only valuable in their own right but can also serve as intermediates for further transformations, leading to an even greater diversity of molecular scaffolds. researchgate.net

Table 2: Representative Passerini Three-Component Reaction

| Carbonyl | Carboxylic Acid | Isocyanide | Product |

| R¹R²C=O | R³-COOH | 4-Cl-2-MeO-C₆H₃-NC | R¹R²C(OC(=O)R³)-C(=O)NH-C₆H₃-2-MeO-4-Cl |

This table represents a generalized Passerini reaction. Specific yields and conditions would depend on the nature of R¹, R², and R³.

Strategies for Stereoselective Synthesis Utilizing the Isocyano Functionality

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and materials. While the development of stereoselective reactions involving isocyanides is an active area of research, achieving high levels of stereocontrol can be challenging. nih.govnumberanalytics.comnih.govmdpi.com

Strategies for stereoselective synthesis utilizing the isocyano functionality of 4-Chloro-1-isocyano-2-methoxybenzene can be broadly categorized into two approaches:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the other components of a multicomponent reaction (e.g., the amine or carboxylic acid in an Ugi reaction). nih.govnumberanalytics.com This chiral auxiliary can then direct the stereochemical outcome of the reaction, leading to the formation of a product with a specific stereochemistry. After the reaction, the chiral auxiliary can be removed, yielding the desired enantiomerically enriched product.

Use of Chiral Catalysts: A chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, can be employed to create a chiral environment around the reacting molecules. This can influence the transition state of the reaction and lead to the preferential formation of one enantiomer over the other. wikipedia.org

While the literature does not provide extensive specific examples of highly stereoselective reactions employing 4-Chloro-1-isocyano-2-methoxybenzene, the general principles of asymmetric isocyanide chemistry are applicable. wikipedia.orgnih.govnumberanalytics.comnih.govmdpi.com The development of new chiral catalysts and auxiliaries continues to expand the scope of stereoselective isocyanide-based reactions, and it is anticipated that these methods will be extended to versatile building blocks like 4-Chloro-1-isocyano-2-methoxybenzene in the future.

Directed Synthesis of Substituted Benzene Derivatives with Specific Substitution Patterns

The inherent electronic properties of the substituents on 4-Chloro-1-isocyano-2-methoxybenzene guide the introduction of new functional groups to specific positions on the aromatic ring. The methoxy group, a powerful ortho-para director, can be exploited in electrophilic aromatic substitution and directed ortho-metalation reactions. Conversely, the isocyano group is a versatile functional handle for multicomponent reactions and cycloadditions.

While specific documented examples of the direct use of 4-Chloro-1-isocyano-2-methoxybenzene in extensive synthetic sequences leading to a variety of substituted benzenes are not widely available in publicly accessible literature, its reactivity can be inferred from the well-established principles of organic synthesis. The following theoretical applications and reaction schemes illustrate the potential of this compound in the directed synthesis of substituted benzene derivatives.

Directed Ortho-Metalation (DoM) Strategies

The methoxy group in 4-Chloro-1-isocyano-2-methoxybenzene can direct the metalation (lithiation) to the ortho position (C3). This is a powerful strategy for introducing a wide range of electrophiles specifically at this position. wikipedia.orgnih.govorganic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to introduce new substituents.

Table 1: Theoretical Directed Ortho-Metalation Reactions of 4-Chloro-1-isocyano-2-methoxybenzene

| Electrophile (E+) | Reagents | Proposed Product |

| Alkyl Halide (R-X) | 1. n-BuLi, THF, -78 °C; 2. R-X | 4-Chloro-1-isocyano-2-methoxy-3-alkylbenzene |

| Aldehyde (RCHO) | 1. n-BuLi, THF, -78 °C; 2. RCHO; 3. H₃O⁺ | (4-Chloro-1-isocyano-2-methoxyphenyl)(R)methanol |

| Ketone (R₂CO) | 1. n-BuLi, THF, -78 °C; 2. R₂CO; 3. H₃O⁺ | (4-Chloro-1-isocyano-2-methoxyphenyl)(R)₂methanol |

| Carbon Dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 5-Chloro-2-isocyano-3-methoxybenzoic acid |

| Disulfide (RSSR) | 1. n-BuLi, THF, -78 °C; 2. RSSR | 4-Chloro-1-isocyano-2-methoxy-3-(R-thio)benzene |

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C; 2. I₂ | 4-Chloro-3-iodo-1-isocyano-2-methoxybenzene |

Isocyanide-Based Multicomponent Reactions (IMCRs)

The isocyano group is a key participant in powerful one-pot multicomponent reactions, such as the Passerini and Ugi reactions. wikipedia.orgslideshare.netnih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials. By employing 4-Chloro-1-isocyano-2-methoxybenzene as the isocyanide component, a diverse library of substituted benzene derivatives with amide functionalities can be generated.

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org

The Ugi four-component reaction (U-4CR) combines an isocyanide, a primary amine, a carboxylic acid, and an aldehyde or ketone to yield a bis-amide. wikipedia.orgresearchgate.netorganic-chemistry.org

Table 2: Theoretical Passerini and Ugi Reactions Utilizing 4-Chloro-1-isocyano-2-methoxybenzene

| Reaction Type | Amine (R¹-NH₂) | Aldehyde/Ketone (R²R³C=O) | Carboxylic Acid (R⁴-COOH) | Proposed Product Structure |

| Passerini | - | Benzaldehyde | Acetic Acid | 2-(4-Chloro-2-methoxyphenylamino)-2-oxo-1-phenylethyl acetate |

| Passerini | - | Acetone | Benzoic Acid | 1-(4-Chloro-2-methoxyphenylamino)-1,1-dimethyl-2-oxopropan-2-yl benzoate |

| Ugi | Benzylamine | Formaldehyde | Propionic Acid | N-Benzyl-2-((4-chloro-2-methoxyphenyl)amino)-2-oxoethylpropanamide |

| Ugi | Aniline | Cyclohexanone | Formic Acid | 1-((4-Chloro-2-methoxyphenyl)carbamoyl)-N-phenylcyclohexan-1-aminium formate |